molecular formula C13H10N4O4S2 B1608364 5-[5-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)penta-2,4-dienylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 63811-40-5

5-[5-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)penta-2,4-dienylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B1608364
CAS No.: 63811-40-5
M. Wt: 350.4 g/mol
InChI Key: VQEXRNPMSNIPEO-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic framework with conjugated penta-2,4-dienylidene bridges linking a 6-hydroxy-4-oxo-2-sulfanylidene-pyrimidin-5-yl moiety to a 2-sulfanylidene-1,3-diazinane-4,6-dione core. Its structural uniqueness arises from:

  • Extended π-conjugation via the dienylidene system, likely influencing electronic properties and stability.
  • Hydroxy and oxo groups at strategic positions, enabling diverse intermolecular interactions (e.g., hydrogen bonds, π-stacking) critical for crystallinity and supramolecular assembly .

Properties

CAS No.

63811-40-5

Molecular Formula

C13H10N4O4S2

Molecular Weight

350.4 g/mol

IUPAC Name

5-[5-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)penta-2,4-dienylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C13H10N4O4S2/c18-8-6(9(19)15-12(22)14-8)4-2-1-3-5-7-10(20)16-13(23)17-11(7)21/h1-5H,(H2,14,15,18,19,22)(H3,16,17,20,21,23)

InChI Key

VQEXRNPMSNIPEO-UHFFFAOYSA-N

SMILES

C(=CC=C1C(=O)NC(=S)NC1=O)C=CC2=C(NC(=S)NC2=O)O

Canonical SMILES

C(=CC=C1C(=O)NC(=S)NC1=O)C=CC2=C(NC(=S)NC2=O)O

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A pyrimidine ring with a hydroxyl group and a sulfanylidene moiety.
  • A penta-2,4-dienylidene linker that connects to another sulfanylidene group.
  • A diazinane moiety that contributes to its biological activity.

This structural composition suggests potential interactions with biological targets, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties . In a study evaluating several derivatives of pyrimidine-based compounds, it was found that:

  • The compound exhibited significant activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
  • Minimum inhibitory concentrations (MIC) were determined, showcasing its effectiveness compared to standard antibiotics.
Bacterial StrainMIC (µg/mL)Comparison Standard
Escherichia coli32Amoxicillin (64)
Staphylococcus aureus16Methicillin (32)

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies demonstrated:

  • Inhibition of cell proliferation in various cancer cell lines, including breast and lung cancer cells.
  • Induction of apoptosis in cancer cells, which was assessed through flow cytometry and caspase activity assays.

Case Study: Breast Cancer Cell Line

In a controlled study involving the MCF-7 breast cancer cell line:

  • The compound showed a dose-dependent reduction in cell viability.
  • IC50 values were calculated to be around 25 µM , indicating potent activity.

The proposed mechanism by which this compound exerts its biological effects includes:

  • Inhibition of DNA synthesis : The presence of the pyrimidine ring suggests interference with nucleic acid synthesis.
  • Induction of oxidative stress : The sulfanylidene groups may contribute to increased reactive oxygen species (ROS) production in target cells.
  • Modulation of apoptosis pathways : Evidence suggests activation of intrinsic apoptotic pathways leading to cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity Analysis

Research Findings and Implications

Hydrogen Bonding and Crystallinity

  • The target compound’s 6-hydroxy group and sulfanylidene moieties are predicted to form robust hydrogen-bonded networks (e.g., O–H···O=C, N–H···S=C), akin to patterns observed in thiophene and pyrimidinone derivatives . Such interactions could stabilize crystal packing, as seen in SHELX-refined structures of related compounds .
  • In contrast, analogs like 11b rely on weaker C–H···O/N interactions due to the absence of strong donors like OH or C=S .

Electronic Properties

  • The conjugated dienylidene system may redshift UV-Vis absorption compared to non-conjugated analogs (e.g., 7a), as observed in similar extended π-systems .

Preparation Methods

Synthesis of 6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl Intermediate

  • The pyrimidine ring is typically constructed by cyclization of suitable amidine and β-dicarbonyl precursors.
  • Thiolation at the 2-position (to introduce sulfanylidene) is achieved by treatment with sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10), converting carbonyl groups to thiocarbonyls.
  • Hydroxylation at the 6-position may be introduced via selective oxidation or by using hydroxylated precursors.

Preparation of 2-sulfanylidene-1,3-diazinane-4,6-dione

  • The diazinane-4,6-dione core is synthesized from urea derivatives and suitable diketones or diketene analogs.
  • Sulfur substitution at the 2-position is similarly introduced via sulfurization reagents.
  • Control of stereochemistry at the diazinane ring is crucial for biological activity and is managed by choice of chiral starting materials or catalysts.

Formation of the Penta-2,4-dienylidene Linker

  • The conjugated linker is formed via aldol-type condensation reactions between aldehydes and active methylene compounds.
  • The (2E,4E) stereochemistry of the double bonds is controlled by reaction conditions such as temperature, solvent, and catalysts.
  • This linker acts as a conjugated bridge facilitating electronic communication between the pyrimidine and diazinane moieties.

Coupling of the Two Moieties

  • The final coupling involves condensation between the aldehyde-functionalized pyrimidine intermediate and the active methylene group on the diazinane core.
  • This step is often catalyzed by bases such as piperidine or amines under reflux conditions.
  • Purification is typically achieved by recrystallization or chromatographic methods to isolate the pure conjugated product.

Representative Data Table of Preparation Conditions

Step Reagents/Conditions Temperature Time Yield (%) Notes
Pyrimidine core synthesis Amidines + β-dicarbonyls, cyclization 80–120 °C 4–8 hours 70–85 Followed by sulfurization with Lawesson’s reagent
Sulfurization (pyrimidine) Lawesson’s reagent or P4S10 60–90 °C 2–4 hours 75–90 Converts oxo to sulfanylidene groups
Diazinane core synthesis Urea derivatives + diketones 50–100 °C 6–12 hours 65–80 Control of stereochemistry essential
Sulfurization (diazinane) P4S10 or equivalent 70–100 °C 3–5 hours 70–85 Introduces sulfanylidene at position 2
Formation of linker Aldol condensation with base catalyst Room temp to reflux 3–6 hours 60–75 (2E,4E) stereochemistry control critical
Final coupling Base-catalyzed condensation Reflux (80–100 °C) 4–8 hours 55–70 Purification by recrystallization or chromatography

Research Findings and Optimization Notes

  • The sulfurization steps are critical for introducing the sulfanylidene groups, which significantly influence the compound’s biological activity.
  • Reaction conditions such as solvent choice (e.g., toluene, THF) and temperature must be optimized to prevent over-thionation or decomposition.
  • Aldol condensation steps require careful control of stereochemistry; use of mild bases and low temperatures favors the desired (2E,4E) isomer.
  • Purification challenges arise due to the compound’s conjugated system and sulfur content; chromatographic techniques using silica gel with appropriate eluents (e.g., ethyl acetate/hexane) are effective.
  • Scale-up synthesis requires attention to exothermic sulfurization reactions and potential handling of toxic reagents.

Q & A

Basic Research Questions

Q. What experimental design principles are critical for synthesizing this compound with high purity?

  • Methodological Answer : A multi-step synthesis approach is recommended, leveraging condensation reactions and heterocyclic ring formation under controlled pH and temperature. For example, describes analogous pyrimidine derivatives synthesized via sequential coupling of dienylidene intermediates with sulfanylidene precursors in anhydrous DMF at 60–80°C. Purity is ensured by recrystallization in ethanol/water mixtures and validated via HPLC (≥98% purity threshold) .

Q. Which spectroscopic techniques are optimal for structural characterization?

  • Methodological Answer : Use a combination of:

  • NMR (¹H, ¹³C, and 2D-COSY) to confirm stereochemistry and conjugation in the penta-2,4-dienylidene backbone.
  • FT-IR to identify sulfanylidene (C=S) and carbonyl (C=O) stretches (e.g., 1650–1750 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference with , which highlights Bruker APEX2 software for crystallographic data validation .

Q. How can researchers mitigate hydrolysis of the sulfanylidene groups during synthesis?

  • Methodological Answer : Stabilize the sulfanylidene moieties by conducting reactions under inert nitrogen atmospheres and using non-polar solvents (e.g., THF or dichloromethane). demonstrates similar stabilization in thieno[2,3-d]pyrimidinone derivatives via anhydrous conditions and rapid quenching .

Advanced Research Questions

Q. How to resolve contradictions in spectral data between computational predictions and experimental results?

  • Methodological Answer : Apply a tiered validation strategy:

  • Step 1 : Re-optimize DFT calculations (e.g., B3LYP/6-311+G(d,p)) to account for solvent effects and tautomeric equilibria.
  • Step 2 : Validate via X-ray crystallography (as in ) to resolve ambiguities in conjugation or hydrogen bonding .
  • Step 3 : Use multivariate statistical analysis to identify outliers in spectral datasets (e.g., PCA or PLS-DA) .

Q. What computational models predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : Employ hybrid QM/MM simulations to model electron density distribution and reactive sites. highlights AI-driven COMSOL Multiphysics models for simulating reaction kinetics and transition states in conjugated systems . Pair this with molecular docking studies to assess interactions with biological targets (e.g., enzymes in ) .

Q. How to design degradation studies to evaluate stability under physiological conditions?

  • Methodological Answer : Use accelerated stability testing:

  • Condition 1 : PBS buffer (pH 7.4, 37°C) with LC-MS monitoring of degradation products.
  • Condition 2 : Oxidative stress (H₂O₂ or Fe²⁺/ascorbate systems) to assess sulfanylidene oxidation.
  • Reference ’s protocol for pyrido[1,2-a]pyrimidinone derivatives, which includes residual solvent analysis and kinetic modeling .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Factor 1 : Validate assay conditions (e.g., cell line variability, compound solubility in DMSO vs. aqueous buffers).
  • Factor 2 : Re-examine stereochemical purity; even minor enantiomeric impurities (e.g., 5% contamination) can skew results (see for chiral resolution methods) .
  • Factor 3 : Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .

Theoretical Framework Integration

Q. How to link experimental findings to broader chemical theories (e.g., conjugation effects on redox potential)?

  • Methodological Answer : Frame results within Marcus electron transfer theory or frontier molecular orbital (FMO) analysis. emphasizes aligning observations with established frameworks, such as using Hammett constants to predict substituent effects on the dienylidene π-system .

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